![molecular formula C12H14 B12529894 [(3-Methylcyclobut-1-en-1-yl)methyl]benzene CAS No. 668995-30-0](/img/structure/B12529894.png)
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene is an organic compound with a unique structure that combines a cyclobutene ring with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclobut-1-en-1-yl)methyl]benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylcyclobut-1-ene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclobutane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutane derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which [(3-Methylcyclobut-1-en-1-yl)methyl]benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene can be compared with other similar compounds, such as:
Cyclobutylbenzene: Lacks the double bond in the cyclobutene ring, making it less reactive in certain types of reactions.
Methylcyclobutene: Does not have the benzene ring, limiting its applications in aromatic substitution reactions.
Benzylcyclobutene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutene ring and a benzene ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
668995-30-0 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(3-methylcyclobuten-1-yl)methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
Clave InChI |
NXBGKZRWZSUNEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



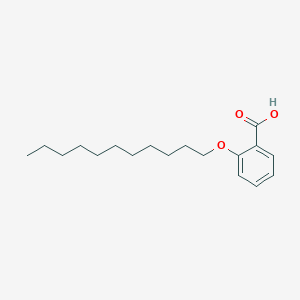
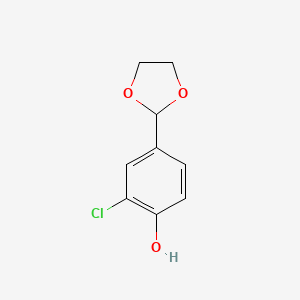
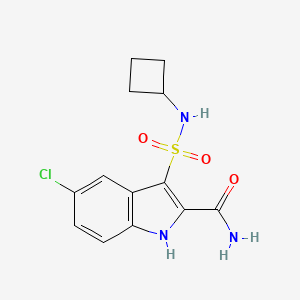
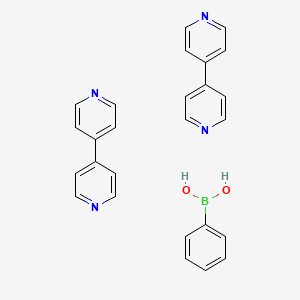
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
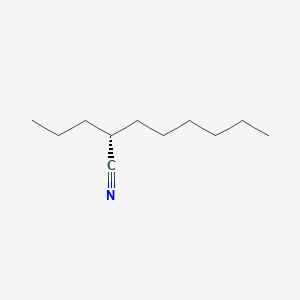
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
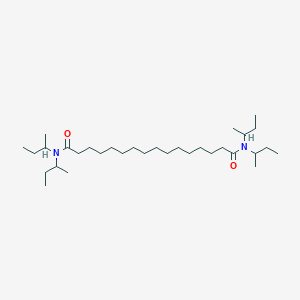

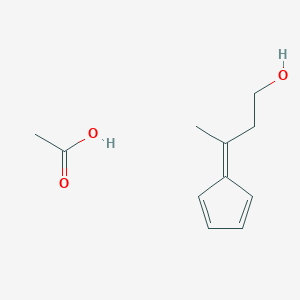
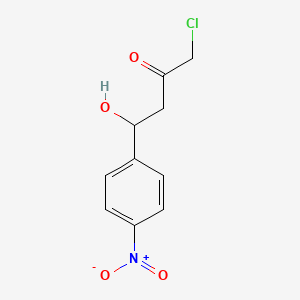
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
